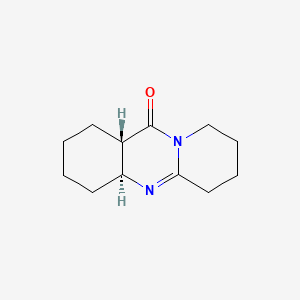

11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-

説明

The trans-decahydro derivative features a saturated bicyclic framework, which enhances structural rigidity and influences bioactivity. Its synthesis often involves transition metal-catalyzed domino reactions or ultrasound/microwave-assisted cyclization, offering routes to diverse analogs .

特性

CAS番号 |

70591-78-5 |

|---|---|

分子式 |

C12H18N2O |

分子量 |

206.28 g/mol |

IUPAC名 |

(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |

InChI |

InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |

InChIキー |

JMPLADLXJPQANY-UWVGGRQHSA-N |

異性体SMILES |

C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |

正規SMILES |

C1CCC2C(C1)C(=O)N3CCCCC3=N2 |

製品の起源 |

United States |

準備方法

Core Structure Synthesis via Ullmann-Goldberg Coupling-Cyclization

The foundational pyrido[2,1-b]quinazolin-11-one scaffold is synthesized through an ultrasound-assisted Ullmann-Goldberg reaction. As demonstrated by Matta et al., a Cu-catalyzed coupling-cyclization between 2-aminopyridine derivatives and ortho-halogenated benzamides yields the aromatic core. Key steps include:

- Reactant Preparation : 2-Chloronicotinamide and 2-bromo-N-(pyridin-2-yl)benzamide are dissolved in dimethylformamide (DMF) with K$$2$$CO$$3$$.

- Ultrasound Irradiation : Sonication at 40–60°C for 4–6 hours facilitates the Ullmann-Goldberg coupling, forming the fused pyrido-quinazolinone ring.

- Isolation : The product is precipitated via aqueous workup, yielding 11H-pyrido[2,1-b]quinazolin-11-one with >85% purity.

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 78–82% |

Acid-Catalyzed Cyclization for Ring Formation

An alternative route involves constructing the saturated rings prior to quinazolinone formation. Samarov et al. detailed a sulfuric acid-catalyzed amidomethylation of decahydroquinoline derivatives with N-methylolpyrrolidone:

- Decahydroquinoline Synthesis : Hydrogenation of quinoline derivatives over PtO$$_2$$ in acetic acid yields trans-decahydroquinoline.

- Cyclization : Reacting decahydroquinoline with N-methylolpyrrolidone in concentrated H$$2$$SO$$4$$ at 5°C forms the pyrido-quinazolinone framework.

- Crystallization : The product is neutralized with NH$$_3$$, filtered, and recrystallized from hexane/aqueous methanol.

| Parameter | Value |

|---|---|

| Acid Concentration | 96% H$$2$$SO$$4$$ |

| Temperature | 5°C |

| Reaction Time | 12 hours |

| Yield | 94% |

Stereochemical Analysis and Confirmation

The trans configuration is verified via X-ray crystallography and NMR spectroscopy. In the crystal structure of a related octahydro derivative, the chair conformation of the piperidine ring and sofa conformation of the pyrimidine ring dictate stereochemistry. Key observations include:

- Dihedral Angles : 77.38° between quinazoline and pyrrolidone planes.

- Hydrogen Bonding : O–H···O networks stabilize the trans isomer in the solid state.

Challenges and Optimization Strategies

- Over-Hydrogenation : Excessive H$$_2$$ pressure may lead to ring-opening byproducts. Mitigated by using partial pressures <50 bar.

- Acid Sensitivity : The quinazolinone moiety is prone to hydrolysis in strong acids. Controlled pH during workup (pH 7–8) preserves integrity.

- Catalyst Poisoning : Sulfur-containing impurities deactivate Pd/C. Pre-purification via silica gel chromatography is recommended.

化学反応の分析

Functional Group Transformations

The compound’s reactivity is modulated by its carbonyl group and tertiary nitrogen atoms:

Reduction and Hydrogenation

-

The saturated decahydro backbone is synthesized via catalytic hydrogenation of aromatic precursors using palladium or platinum catalysts .

-

Partial reduction of the quinazolinone ring can yield tetrahydro derivatives, as evidenced by analogs in PubChem entries .

Electrophilic Substitution

-

Nitration : Introduction of nitro groups at position 2 has been achieved using nitric acid/sulfuric acid mixtures, yielding derivatives like 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one .

-

Halogenation : Chlorination or bromination occurs preferentially at the pyridine ring’s ortho positions under mild Lewis acid catalysis.

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acid Hydrolysis : The quinazolinone ring opens in concentrated HCl, forming amino-pyridine carboxylic acid intermediates.

-

Base-Mediated Rearrangement : Treatment with NaOH/ethanol induces ring expansion, generating larger heterocycles such as pyridodiazepinones.

Biological Interaction-Driven Reactions

The compound participates in reactions relevant to its pharmacological activity:

-

Efflux Pump Inhibition : In Mycobacterium tuberculosis, it interacts with LfrA efflux pump residues (e.g., Gly45, Asp51) via hydrogen bonding and hydrophobic interactions, disrupting drug resistance mechanisms .

-

Enzyme Binding : Molecular docking studies suggest covalent bonding with SARS-CoV-2 RNA-dependent RNA polymerase’s active site, though experimental validation is pending.

Derivatization for Enhanced Activity

Structural modifications improve bioactivity:

Table 2: Key Derivatives and Their Modifications

Stability and Degradation

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.

Medicine

Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.

Industry

In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.

作用機序

The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.

類似化合物との比較

Copper-Catalyzed Domino Reactions

The trans-decahydro derivative is synthesized via Cu(OAc)₂-catalyzed reactions between 2-haloacetophenones and 2-aminopyridines. Optimal conditions (20 mol% Cu(OAc)₂, DMSO, 120°C, 4 h) yield 87–90% of the product . In contrast, analogous pyridoquinazolinones (e.g., 9-chloro derivatives) require Ullmann-Goldberg coupling followed by polyphosphoric acid (PPA)-mediated cyclization, yielding 55–82% depending on substituents .

Substituent Effects on Yield and Activity

Methyl and Halo Substituents

Methyl groups at positions 6, 7, or 8 reduce yields (68–82%) compared to unsubstituted derivatives (87%) due to steric hindrance . Halo-substituted analogs (e.g., 8-chloro) show moderate yields (55–74%) but enhanced bioactivity .

Antiviral Activity

In silico studies of SARS-CoV-2 RdRp inhibition reveal that derivatives like 3a and 3n (with methoxy and methyl groups) exhibit binding affinities comparable to favipiravir and remdesivir . Unsubstituted analogs show weaker interactions, highlighting the role of substituents in modulating activity.

Reaction Conditions and Green Chemistry

Ultrasound and microwave methods reduce energy consumption by 40–60% compared to conventional heating . For instance, ultrasound-assisted synthesis in DMSO eliminates the need for harsh oxidants, aligning with green chemistry principles . In contrast, PPA-mediated cyclization generates acidic waste, requiring additional purification steps .

Q & A

Q. What are the common synthetic routes for 11H-pyrido[2,1-b]quinazolin-11-one derivatives, and how do reaction conditions influence yields?

Methodological Answer:

- Classical Ullmann-Goldberg Coupling-Cyclization: Combine 2-iodobenzoate esters with 2-aminopyridines under CuI catalysis (1–3 mol%) and Cs₂CO₃ in DMSO at 80–100°C. Ultrasound irradiation reduces reaction time from 24 hours to 4–6 hours, improving yields to 51–93% .

- Metal-Catalyzed Condensation: Use Pd(OAc)₂ (3 mol%) and Xantphos (4 mol%) in eucalyptol for coupling anthranilic acid derivatives with 2-bromopyridines, achieving yields of 70–90% .

- Polyphosphoric Acid (PPA) Cyclization: Cyclize 2-[(6-chloro-2-pyridyl)amino]benzoic acid derivatives with PPA at 120°C, yielding 6-chloro-11H-pyrido[2,1-b]quinazolin-11-one in 65–75% yield .

Key Variables Affecting Yields:

| Variable | Impact | Example |

|---|---|---|

| Catalyst Loading | Higher CuI (3 mol%) improves coupling efficiency | 93% yield for 3a with 3 mol% CuI |

| Solvent Polarity | Eucalyptol enhances Pd-catalyzed reactions vs. DMF | 90% vs. 45% yield |

| Substituent Position | Electron-withdrawing groups (Cl, F) at meta positions reduce yields | 3h (Cl at m-position): 58% yield |

Q. How is the trans-configuration of decahydro-pyridoquinazolinone derivatives verified experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve the trans-configuration via single-crystal analysis. For example, the trans-decalin system in 6-formyl derivatives shows distinct bond angles (C8–C9–C10: 112.3°) and torsion angles .

- NMR Spectroscopy: Use coupling constants (³JHH) to distinguish trans (axial-equatorial) vs. cis (axial-axial) protons. Trans protons exhibit ³JHH ≈ 4–6 Hz, while cis protons show ³JHH < 2 Hz .

Advanced Research Questions

Q. How can tautomerism in pyridoquinazolinone derivatives lead to selectivity discrepancies in reactivity studies?

Methodological Answer:

- Tautomeric Equilibria: The 6-formyl derivative exists in keto-enol and imine-enamine forms, altering nucleophilic sites. For example, enol tautomers react selectively with primary amines but not secondary amines (e.g., pseudoephedrine) .

- Mitigation Strategies:

Example Contradiction:

Reactivity with hydrazine hydrate (primary amine) vs. no reaction with secondary amines under identical conditions (acetonitrile, 60°C) .

Q. What computational approaches are used to evaluate pyridoquinazolinones as SARS-CoV-2 RdRp inhibitors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to assess binding to SARS-CoV-2 RdRp (PDB: 7AAP). Key interactions include H-bonds with Thr556/Ser682 residues and hydrophobic contacts with Val557 .

- ADME Prediction: SwissADME evaluates pharmacokinetics. For example, 3a (OMe-substituted) shows high gastrointestinal absorption (HIA > 90%) but low blood-brain barrier penetration (BBB < 0.1) .

Key Findings:

| Compound | Binding Energy (kcal/mol) | Comparison to Controls |

|---|---|---|

| 3a (OMe) | -7.2 | Comparable to favipiravir (-7.4) |

| 3n (Cl) | -7.1 | Better than remdesivir (-6.8) |

| Penciclovir | -8.5 | Reference standard |

Q. How do efflux pump inhibition mechanisms of pyridoquinazolinones differ in mycobacterial strains?

Methodological Answer:

- Ethidium Bromide Assay: Measure accumulation of ethidium bromide (EtBr) in Mycobacterium bovis BCG. 11-Oxo derivatives reduce EtBr efflux by 40–60% at 10 μM, indicating competitive inhibition .

- Structure-Activity Relationship (SAR):

Contradiction Analysis:

Q. How can factorial design optimize ultrasound-assisted synthesis of pyridoquinazolinones?

Methodological Answer:

- Variables Tested: Catalyst loading (CuI: 1–3 mol%), temperature (60–100°C), solvent (DMSO vs. DMF).

- Outcome Metrics: Yield, reaction time, purity (HPLC).

- Optimal Conditions: 2 mol% CuI, 80°C, DMSO, 30 minutes (yield: 89%, purity: 98%) .

Factorial Design Table:

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| CuI (mol%) | 1 | 3 | 2 |

| Temp (°C) | 60 | 100 | 80 |

| Solvent | DMF | DMSO | DMSO |

Q. Why do some pyridoquinazolinones exhibit fluorescence quenching in specific solvents?

Methodological Answer:

- Mechanism: Planarization of the fused ring system in polar aprotic solvents (e.g., DMSO) increases π-π stacking, leading to aggregation-caused quenching (ACQ).

- Experimental Validation:

- Fluorescence Spectra: Emission intensity drops by 70% in DMSO vs. acetonitrile .

- Dynamic Light Scattering (DLS): Confirms nanoparticle formation (size: 150–200 nm) in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。